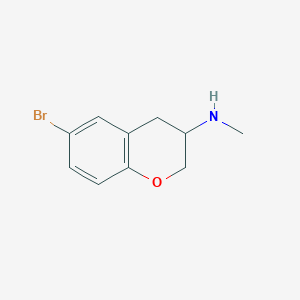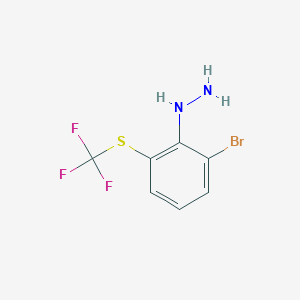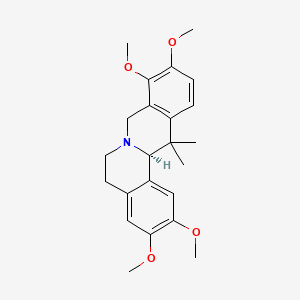
Corymotine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Corymotine is a phytocompound found in the medicinal plant Pisonia grandis R. Br. It is one of the major constituents identified through gas chromatography-mass spectrometry (GC-MS) analysis of the plant’s ethanolic extract . This compound has garnered interest due to its potential antimicrobial properties and its presence in traditional medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of corymotine involves the extraction of the compound from the leaves of Pisonia grandis R. Br. The process typically includes soaking dried powdered samples of the plant in ethanol, followed by extraction using a Soxhlet apparatus at temperatures ranging from 64-80°C . The extract is then concentrated by distillation, and the presence of this compound is confirmed through GC-MS analysis.
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most studies focus on its extraction from natural sources rather than synthetic production. The ecofriendly biosynthesis of related compounds, such as zinc oxide and magnesium oxide nanoparticles, suggests that similar green synthesis methods could be explored for this compound .
化学反応の分析
Types of Reactions
Corymotine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
科学的研究の応用
Corymotine has several scientific research applications, including:
作用機序
The mechanism of action of corymotine involves its interaction with microbial cell membranes, leading to disruption and inhibition of cell growth. The compound’s molecular targets include enzymes and proteins essential for microbial survival. The pathways involved in its antimicrobial activity are still under investigation, but preliminary studies suggest that this compound may interfere with cellular respiration and nutrient uptake .
類似化合物との比較
Similar Compounds
Corymotine is similar to other phytocompounds found in Pisonia grandis R. Br., such as mome inositol and 2-[2’-(N-phthalimido) ethoxy] phenylacetic acid . These compounds share structural similarities and exhibit comparable antimicrobial properties.
Uniqueness
What sets this compound apart from similar compounds is its higher efficacy against certain bacterial and fungal strains. Additionally, its presence in significant proportions in the ethanolic extract of Pisonia grandis R. Br.
特性
CAS番号 |
115569-75-0 |
|---|---|
分子式 |
C23H29NO4 |
分子量 |
383.5 g/mol |
IUPAC名 |
(13aS)-2,3,9,10-tetramethoxy-13,13-dimethyl-5,6,8,13a-tetrahydroisoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C23H29NO4/c1-23(2)17-7-8-18(25-3)21(28-6)16(17)13-24-10-9-14-11-19(26-4)20(27-5)12-15(14)22(23)24/h7-8,11-12,22H,9-10,13H2,1-6H3/t22-/m1/s1 |
InChIキー |
SONXPAJNVIQKDH-JOCHJYFZSA-N |
異性体SMILES |
CC1([C@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC)C |
正規SMILES |
CC1(C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




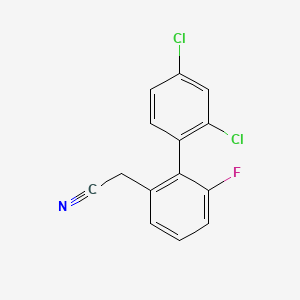
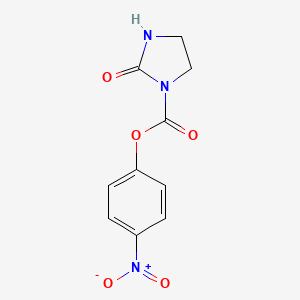
![6,7-Difluorobenzo[b]thiophene](/img/structure/B14075502.png)
![4-(benzyloxy)-3-(methoxymethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B14075510.png)

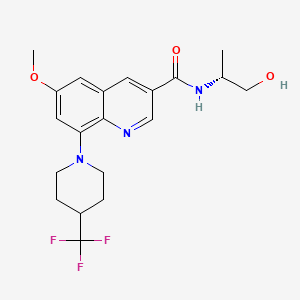
![[(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl](trimethyl)stannane](/img/structure/B14075519.png)
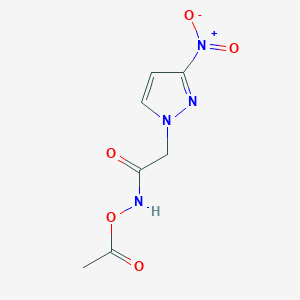
![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene](/img/structure/B14075534.png)

